molecular formula C18H18N2OS B2896419 (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide CAS No. 347314-43-6

(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B2896419
CAS No.: 347314-43-6
M. Wt: 310.42
InChI Key: ZQTBQELLTPFCJZ-PKNBQFBNSA-N
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Description

(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a phenylprop-2-enamide backbone and a carbamothioyl group attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 3-phenylprop-2-enamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and product quality. Additionally, solvent recovery and recycling processes are often implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, where nucleophiles such as amines or alcohols replace the thiocarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C to room temperature.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Substituted carbamothioyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific protein targets makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

Medically, this compound is explored for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide
  • (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-(2,5-dimethylphenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13-8-10-16(14(2)12-13)19-18(22)20-17(21)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTBQELLTPFCJZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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